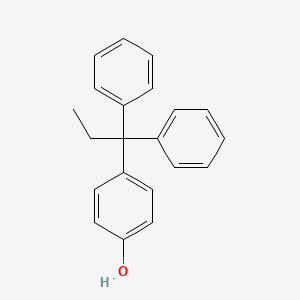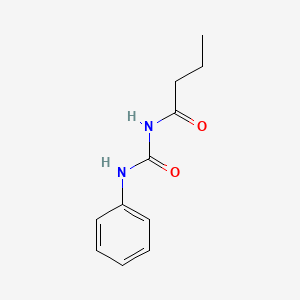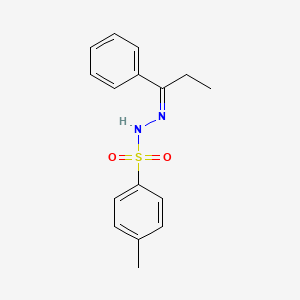
N,N'-Bis(3-chloro-4-methylphenyl)formamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(3-chloro-4-methylphenyl)formamidine is a chemical compound with the molecular formula C15H14Cl2N2. It is known for its unique structure, which includes two 3-chloro-4-methylphenyl groups attached to a formamidine core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-chloro-4-methylphenyl)formamidine typically involves the reaction of 3-chloro-4-methylaniline with formic acid or its derivatives. One efficient method involves the use of ethyl orthoformate and a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H) to promote the reaction . The reaction conditions usually include moderate temperatures and the presence of a solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production of N,N’-Bis(3-chloro-4-methylphenyl)formamidine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-chloro-4-methylphenyl)formamidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N,N’-Bis(3-chloro-4-methylphenyl)formamidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(3-chloro-4-methylphenyl)formamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3-chlorophenyl)formamidine: Similar structure but lacks the methyl groups.
N,N’-Bis(4-methylphenyl)formamidine: Similar structure but lacks the chloro groups.
N,N’-Bis(3-chloro-4-methylphenyl)carbamoylmethyl]acetamidine: A related compound with additional functional groups.
Uniqueness
N,N’-Bis(3-chloro-4-methylphenyl)formamidine is unique due to the presence of both chloro and methyl groups on the phenyl rings. This combination imparts specific chemical properties, such as increased reactivity and potential biological activity, making it valuable for various research applications.
Properties
CAS No. |
49755-02-4 |
|---|---|
Molecular Formula |
C15H14Cl2N2 |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
N,N'-bis(3-chloro-4-methylphenyl)methanimidamide |
InChI |
InChI=1S/C15H14Cl2N2/c1-10-3-5-12(7-14(10)16)18-9-19-13-6-4-11(2)15(17)8-13/h3-9H,1-2H3,(H,18,19) |
InChI Key |
UORURGKZZCXFJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=NC2=CC(=C(C=C2)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B11938672.png)








![7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B11938699.png)



